5-Acetyl-3-amino-4,7-dihydro-6-methyl-4-(3-nitrophenyl)thieno(2,3-b)pyridine-2-carboxamide
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Overview
Description
5-Acetyl-3-amino-4,7-dihydro-6-methyl-4-(3-nitrophenyl)thieno(2,3-b)pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an acetyl group, an amino group, and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-amino-4,7-dihydro-6-methyl-4-(3-nitrophenyl)thieno(2,3-b)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine core.
Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride.
Amination: The amino group is introduced through nucleophilic substitution reactions using amines or ammonia.
Nitration: The nitrophenyl substituent is introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-amino-4,7-dihydro-6-methyl-4-(3-nitrophenyl)thieno(2,3-b)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Acetyl-3-amino-4,7-dihydro-6-methyl-4-(3-nitrophenyl)thieno(2,3-b)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-amino-4,7-dihydro-6-methyl-4-(3-nitrophenyl)thieno(2,3-b)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]pyridine: Similar structure but with a cyanothieno group.
5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione: Contains a pyrazolyl group instead of a nitrophenyl group.
Uniqueness
5-Acetyl-3-amino-4,7-dihydro-6-methyl-4-(3-nitrophenyl)thieno(2,3-b)pyridine-2-carboxamide is unique due to its specific combination of functional groups and its thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
117491-06-2 |
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Molecular Formula |
C17H16N4O4S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-acetyl-3-amino-6-methyl-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c1-7-11(8(2)22)12(9-4-3-5-10(6-9)21(24)25)13-14(18)15(16(19)23)26-17(13)20-7/h3-6,12,20H,18H2,1-2H3,(H2,19,23) |
InChI Key |
IXENCKXHJCGHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)SC(=C2N)C(=O)N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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